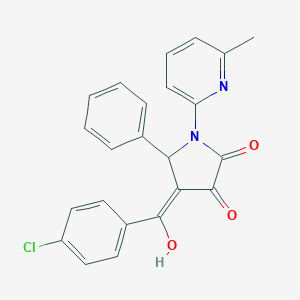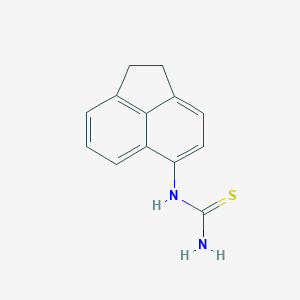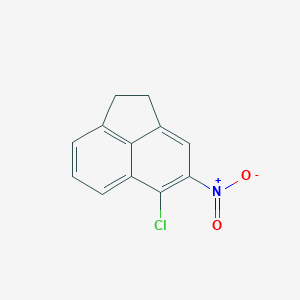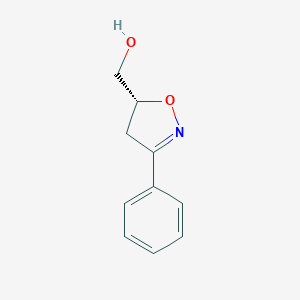
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of Janus kinase 3 (JAK3), which plays a key role in immune system signaling. In
Mécanisme D'action
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one selectively inhibits JAK3, which is a key signaling molecule in the immune system. By inhibiting JAK3, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one blocks the activity of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). It also inhibits the proliferation of T and B cells, which are involved in the immune response. 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be well-tolerated in animal studies and clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is highly selective for JAK3, which allows for specific targeting of the immune system. It has also been shown to be effective in reducing inflammation and suppressing the immune response. However, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods and purification processes. In addition, it is not soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the use of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in clinical trials.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 2,6-lutidine to form 4-chlorobenzoyl-2,6-lutidine. This intermediate is then reacted with 3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one to produce 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response. In addition, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in preventing organ transplant rejection.
Propriétés
Formule moléculaire |
C23H17ClN2O3 |
|---|---|
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(6-methylpyridin-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-6-5-9-18(25-14)26-20(15-7-3-2-4-8-15)19(22(28)23(26)29)21(27)16-10-12-17(24)13-11-16/h2-13,20,27H,1H3/b21-19- |
Clé InChI |
OWUUJRPICONGTD-VZCXRCSSSA-N |
SMILES isomérique |
CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CC=C4 |
SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)

![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)


![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)



![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)